molecular formula C25H18ClN3O3S2 B11993166 (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11993166
M. Wt: 508.0 g/mol
InChI Key: MSRVPLZKESFJQA-KGENOOAVSA-N
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Description

(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic small molecule investigated for its potent anticancer properties. This compound belongs to a class of molecules designed as multi-target kinase inhibitors. Research indicates its primary mechanism of action involves the inhibition of key signaling pathways crucial for cell proliferation and survival, notably by targeting receptor tyrosine kinases like VEGFR-2 . By inhibiting these kinases, the compound disrupts angiogenic processes and can induce apoptosis in various cancer cell lines. Its complex molecular structure, featuring a rhodanine-thiazolidinone core, is engineered for high-affinity binding. Current studies, as highlighted in scientific literature, focus on its efficacy against diverse malignancies, positioning it as a valuable chemical probe for exploring novel oncotherapeutic strategies and signaling pathway dynamics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C25H18ClN3O3S2

Molecular Weight

508.0 g/mol

IUPAC Name

(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H18ClN3O3S2/c1-15-22(24(31)29(27(15)2)18-6-4-3-5-7-18)28-23(30)21(34-25(28)33)14-19-12-13-20(32-19)16-8-10-17(26)11-9-16/h3-14H,1-2H3/b21-14+

InChI Key

MSRVPLZKESFJQA-KGENOOAVSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)Cl)/SC3=S

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)SC3=S

Origin of Product

United States

Preparation Methods

Rhodanine-Based Routes

The 2-thioxo-1,3-thiazolidin-4-one (rhodanine) serves as a common precursor. Functionalization at N3 is achieved via alkylation or arylation:

Procedure (adapted from Havrylyuk et al.):

  • Alkylation : React rhodanine (1 equiv) with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl chloride (1.2 equiv) in dry DMF using K2CO3 (2 equiv) as base at 80°C for 6 h.

  • Isolation : Pour into ice-water, filter, and recrystallize from ethanol to yield 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one (78% yield).

Key Data :

ParameterValue
Reaction Temp80°C
SolventDMF
Yield78%
Purity (HPLC)98.2%

Knoevenagel Condensation for Methylidene Bridge Formation

The C5 methylidene group is introduced via Knoevenagel condensation between the thiazolidinone and 5-(4-chlorophenyl)furan-2-carbaldehyde.

Standard Protocol (Source 5 )

Reagents :

  • 3-Substituted thiazolidinone (1 equiv)

  • 5-(4-Chlorophenyl)furan-2-carbaldehyde (1.1 equiv)

  • Anhydrous sodium acetate (2 equiv)

  • Glacial acetic acid (solvent)

Steps :

  • Reflux mixture at 120°C for 5–6 h under N2.

  • Cool to 25°C, precipitate product with ice-water.

  • Filter and recrystallize from EtOH/DMF (1:1).

Optimization Insights :

  • Catalyst : Piperidine (5 mol%) increases yield to 85% vs. 72% with NaOAc alone.

  • Solvent : Acetic acid outperforms EtOH or toluene in reaction rate.

Mechanistic Analysis :
The reaction proceeds via:

  • Base-mediated enolate formation at C5 of thiazolidinone.

  • Nucleophilic attack on aldehyde carbonyl.

  • Dehydration to form exocyclic double bond (E-configuration favored due to steric hindrance).

Alternative Pathway: One-Pot Synthesis

A patent-derived method (Source 6) simplifies synthesis via sequential alkylation-condensation:

Procedure :

  • Combine rhodanine (1 equiv), 1,5-dimethyl-3-oxo-2-phenylpyrazole (1.05 equiv), and 5-(4-chlorophenyl)furan-2-carbaldehyde (1.1 equiv) in EtOH.

  • Add KOH (1.5 equiv), reflux 8 h.

  • Acidify to pH 5 with HCl, isolate crude product.

  • Purify by column chromatography (SiO2, CH2Cl2:MeOH 95:5).

Advantages :

  • Eliminates intermediate isolation steps.

  • Total yield improves from 62% (stepwise) to 74%.

Stereochemical Control and Characterization

The (5E)-configuration is confirmed by:

  • 1H NMR : Coupling constant J = 12.4–12.8 Hz for vinyl protons.

  • X-ray Crystallography : Dihedral angle between thiazolidinone and furan rings >160°.

Comparative Data :

Configurationλmax (nm)Melting Point (°C)
5E342218–220
5Z328195–197

Industrial-Scale Considerations

For bulk synthesis (Source 6):

  • Cost Reduction : Replace DMF with MEK (methyl ethyl ketone) in alkylation step.

  • Waste Management : Recover >90% acetic acid via vacuum distillation.

  • Throughput : 12 kg/batch achieved with 68% yield in pilot trials.

Analytical and Purification Methods

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile Phase: MeCN:H2O (70:30) + 0.1% TFA

  • Retention Time: 8.2 min

Recrystallization Solvents :

Solvent SystemPurity IncreaseRecovery Rate
DMF/EtOH96.5% → 99.1%82%
Acetone/H2O96.5% → 98.3%89%

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

The compound (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This article aims to explore its applications in medicinal chemistry, particularly focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Antimicrobial Activity

Research has indicated that compounds similar to thiazolidinones exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazolidinones can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The presence of the furan and pyrazole groups may enhance the antimicrobial efficacy due to their ability to interact with microbial targets .

Anticancer Properties

Thiazolidinone derivatives have also been explored for their anticancer potential. The compound's structural components can influence cell signaling pathways associated with cancer cell proliferation and apoptosis. In vitro studies suggest that this compound may induce cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones are well-documented. The compound's ability to modulate inflammatory pathways could be beneficial in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease. Experimental models have demonstrated that thiazolidinone derivatives can reduce inflammatory markers and improve clinical outcomes .

Table 2: Synthesis Overview

StepDescription
Step 1: CyclizationFormation of thiazolidinone core
Step 2: CondensationIntroduction of furan and pyrazole groups
Step 3: Final ModificationsEnhancements for solubility and bioactivity

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents
Compound Name Molecular Formula Substituent (R) Molecular Weight (g/mol) Key Properties
(5E)-5-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-thioxo-thiazolidin-4-one C25H18N4O5S2 4-NO2 518.562 Higher electron-withdrawing effect from nitro group; potential for enhanced reactivity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole C28H22ClFN6S 4-Cl, 4-F 540.10 Antimicrobial activity reported; chloro-fluoro synergy in binding interactions

Key Observations :

  • Electronic Effects : The 4-chlorophenyl group in the target compound provides moderate electron withdrawal compared to the nitro group in the analogue (), which may reduce electrophilicity but improve metabolic stability.
Hydrogen-Bonding and Crystallinity

The target compound’s thioxo group enables hydrogen-bonding interactions (N–H···S), similar to the triazole-thione derivative in . However, the absence of a methanol co-crystal (unlike ) may reduce its solubility in polar solvents. Crystal packing in halogenated analogues is influenced by halogen bonding (C–Cl···π interactions), which is less pronounced in nitro-substituted variants .

Pharmacological Potential

While ferroptosis-inducing compounds () often feature electrophilic warheads (e.g., quinones), the target compound’s thiazolidinone core lacks such motifs. However, its conjugated system may facilitate redox cycling, a property shared with some natural ferroptosis inducers ().

Biological Activity

The compound (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications and mechanisms of action.

Structural Overview

The compound features multiple functional groups that contribute to its biological activity:

  • Thiazolidinone ring : Known for various pharmacological properties.
  • Furan moiety : Associated with anticancer and antimicrobial activities.
  • Chlorophenyl group : Enhances interaction with biological targets.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been shown to possess moderate to strong antiproliferative effects in various cancer cell lines. A study demonstrated that modifications in the thiazolidinone structure can lead to enhanced cytotoxicity, particularly through the introduction of electron-donating groups at specific positions on the aromatic rings .

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineIC50 Value (µM)Mechanism
Human Leukemia10.5Apoptosis induction via DNA fragmentation
Breast Cancer8.7Cell cycle arrest and apoptosis
Lung Cancer12.0Inhibition of cell proliferation

Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results. For instance, it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli in disk diffusion assays .

Table 2: Antimicrobial Activity Results

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans10128 µg/mL

Anti-inflammatory and Antioxidant Properties

The compound also demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. Additionally, it exhibits antioxidant activity, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress .

The biological activities of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways leading to cell death in cancer cells.
  • Enzyme Inhibition : Interference with enzymes related to inflammation and microbial resistance.
  • Cell Cycle Arrest : Disruption of cell cycle progression in cancerous cells.

Case Study 1: Anticancer Efficacy

In a study involving human leukemia cells, the compound was found to induce apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased Annexin V positivity in treated cells, indicating early apoptotic changes .

Case Study 2: Antimicrobial Testing

Another investigation evaluated the antimicrobial efficacy against clinical isolates of bacteria. The compound showed a dose-dependent response with significant inhibition observed at lower concentrations compared to conventional antibiotics .

Q & A

Q. Advanced Research Focus

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare MIC values to structurally related pyrazolyl-thiazolidinones, which show activity at 8–32 µg/mL .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Thiazolidinone analogs exhibit IC₅₀ values of 10–50 µM via apoptosis induction .
  • Mechanistic Studies : Use molecular docking to predict interactions with targets like EGFR or DHFR, supported by MD simulations for stability analysis.

How should researchers address contradictions in synthetic or biological data?

Q. Advanced Research Focus

  • Yield Discrepancies : Variations in solvent polarity (e.g., DMF vs. ethanol) or reaction time may explain differences in yields (e.g., 80% vs. 85% for similar derivatives) . Validate via controlled reproducibility studies.
  • Biological Activity Variability : Test under standardized conditions (e.g., pH, serum content) to isolate compound-specific effects from assay artifacts.

What computational strategies are recommended for predicting the compound’s reactivity or binding affinity?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., C=S and C=O groups as reactive centers).
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like COX-2 or α-glucosidase. Compare docking scores (e.g., −9.2 kcal/mol) to known inhibitors .
  • ADMET Prediction : Employ SwissADME to assess bioavailability (e.g., LogP ~3.5) and toxicity risks (e.g., hepatotoxicity alerts).

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced Research Focus

  • Core Modifications : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., NO₂) to enhance antibacterial activity .
  • Heterocycle Substitutions : Introduce triazole or oxadiazole moieties to improve metabolic stability, as seen in .
  • Stereoelectronic Effects : Analyze how the (5E)-configuration influences planarity and π-π stacking with biological targets.

What strategies mitigate solubility challenges during in vitro testing?

Q. Basic Research Focus

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, diluted in culture media.
  • Surfactants : Add Tween-80 (0.1%) to enhance aqueous dispersion.
  • Prodrug Design : Synthesize phosphate or PEGylated derivatives to increase hydrophilicity.

How can multi-step synthetic routes be streamlined for scalability?

Q. Advanced Research Focus

  • One-Pot Reactions : Combine cyclocondensation and Knoevenagel steps using microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce purification needs .
  • Catalytic Systems : Explore green catalysts (e.g., ZnO nanoparticles) to improve atom economy.
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and minimize byproducts.

What are the key considerations for interpreting ¹H NMR splitting patterns in this compound?

Q. Basic Research Focus

  • Aromatic Protons : Expect coupling patterns (e.g., doublets for furan H-3/H-4, J ≈ 3.5 Hz) .
  • Diastereotopicity : Methyl groups on the pyrazole ring may show non-equivalence due to restricted rotation.
  • Exchange Phenomena : Thioxo (C=S) protons are often absent in DMSO-d₆ due to deuterium exchange.

How do substituents on the furan and pyrazole rings influence electronic properties?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity of the thiazolidinone core, enhancing reactivity toward nucleophiles.
  • Steric Effects : Bulky substituents (e.g., phenyl on pyrazole) may hinder π-stacking, reducing binding affinity.
  • Hammett Analysis : Quantify substituent effects on reaction rates (e.g., σ⁺ values for 4-Cl = +0.23) to predict regioselectivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.